Technical Monograph: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate
Technical Monograph: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate
Strategic Intermediate for Piperidine-Based Therapeutics
Executive Summary
Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4) represents a critical scaffold in the synthesis of pharmacologically active heterocycles. As a protected derivative of 4-oxopiperidine-3-carboxylate, it serves as a versatile building block for the development of serotonin reuptake inhibitors (SSRIs), specifically Paroxetine (Paxil) , and various substance P antagonists.
Unlike its
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The following data characterizes the core intermediate. Researchers should note that while the hydrochloride salts of these derivatives are often crystalline solids, the free base form described here may present as a viscous oil or low-melting solid depending on purity and crystallization solvents.
| Property | Specification |
| IUPAC Name | Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate |
| CAS Number | 3518-87-4 |
| Molecular Formula | |
| Molecular Weight | 261.27 g/mol |
| Appearance | Viscous amber oil or off-white solid (polymorph dependent) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
| Flash Point | >110 °C (Predicted) |
| pKa | ~10.6 (Calculated for |
| Key Functional Groups |
Synthesis: The Dieckmann Condensation Protocol[6]
The industrial standard for producing this scaffold is the Dieckmann Condensation . This intramolecular Claisen condensation cyclizes a diester precursor into the piperidine ring system.
Reaction Mechanism
The synthesis proceeds via the base-mediated cyclization of Dimethyl 3,3'-(benzoylimino)dipropionate . Sodium methoxide acts as the base, abstracting the
Figure 1: Mechanistic pathway of the Dieckmann condensation forming the piperidine ring.
Experimental Protocol
Objective: Synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate on a 50g scale.
Reagents:
-
Dimethyl 3,3'-(benzoylimino)dipropionate (Precursor)
-
Sodium Methoxide (NaOMe), 30% wt solution in Methanol
-
Toluene (Anhydrous)[1]
-
Glacial Acetic Acid (for quenching)
Step-by-Step Methodology:
-
Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush the system with dry nitrogen.
-
Solvent Charge: Add Toluene (400 mL) and NaOMe solution (1.2 eq) to the flask.
-
Addition: Heat the mixture to 80°C. Add the diester precursor (50 g) dropwise over 45 minutes. The slow addition minimizes intermolecular polymerization.
-
Reflux: Heat the reaction to reflux (110°C) for 3-5 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the starting diester.
-
Quench: Cool the mixture to 5°C using an ice bath. Slowly add Glacial Acetic Acid (1.3 eq) to neutralize the enolate salt.
-
Extraction: Add water (200 mL) and separate the organic layer. Extract the aqueous layer twice with Toluene or DCM.
-
Purification: Wash combined organics with brine, dry over
, and concentrate under reduced pressure. The crude oil can be crystallized from cold ether/hexane or used directly if purity >95%.
Validation Check: The product should show a positive ferric chloride test (purple color) due to the enolizable
Application in Drug Discovery: Paroxetine Synthesis[7][8]
This intermediate is a direct precursor to Paroxetine , a blockbuster antidepressant. The
Figure 2: Synthetic flow from the 4-oxopiperidine scaffold to Paroxetine.
Causality in Synthetic Design
-
Why the 3-carboxylate? The ester group at position 3 is essential for directing the subsequent Grignard addition or reduction to establish the trans-3,4-disubstitution pattern required for Paroxetine's biological activity.
-
Why N-Benzoyl? Unlike
-methyl (which requires toxic chloroformates to remove) or -benzyl (which requires catalytic hydrogenation), the -benzoyl group can be removed via alkaline hydrolysis, offering an alternative when sensitive functional groups are present.
Analytical Validation
To validate the integrity of the synthesized compound, compare spectral data against these standard values:
-
NMR (400 MHz,
):- 7.40–7.50 (m, 5H, Ar-H) – Benzoyl aromatic protons.
- 12.1 (s, 1H, OH) – Enol proton (if enol form is favored).
-
3.75 (s, 3H,
) – Methyl ester singlet. - 2.40–3.60 (m, Piperidine ring protons) – Complex multiplets due to ring conformation.
-
IR Spectroscopy:
-
1735
: Ester Carbonyl ( ). -
1715
: Ketone Carbonyl ( ). -
1640
: Amide Carbonyl ( ).
-
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
Precautions:
-
Engineering Controls: Always operate within a fume hood. The Dieckmann condensation releases methanol; ensure adequate ventilation.
-
Storage: Store in a cool, dry place (2-8°C). The
-keto ester functionality is prone to hydrolysis if exposed to moisture over long periods.
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 107479: Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved January 28, 2026, from [Link]
- Google Patents. (2001). Process for the preparation of paroxetine (WO2001029032A1).
-
PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved January 28, 2026, from [Link]
